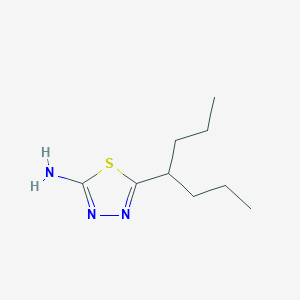

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine

Description

Overview of 1,3,4-Thiadiazole Chemistry

1,3,4-Thiadiazole represents a fundamental five-membered heterocyclic compound containing one sulfur atom and two nitrogen atoms positioned at the 1,3,4-positions of the ring system. This heterocyclic scaffold has emerged as one of the most versatile and biologically significant structural motifs in medicinal chemistry, serving as a bioisostere of pyrimidine and oxadiazole. The unique electronic properties of the 1,3,4-thiadiazole ring system arise from the presence of heteroatoms, which significantly increase both membrane permeability and the ability to act as versatile hydrogen bond acceptors. The inductive effect of the sulfur atom imparts a very weak base character to this structure while maintaining relatively high aromaticity, characteristics that contribute to its biological activity and chemical stability.

The aromatic nature of 1,3,4-thiadiazoles makes them generally stable compounds that can react with acids, alkalis, oxidizing agents, and reducing agents under appropriate conditions. Research on the reactivity of 1,3,4-thiadiazole has demonstrated that derivatives with substituents in the 2- and 5-positions exhibit enhanced stability toward chemical reagents compared to unsubstituted variants. The mesoionic nature of thiadiazoles significantly enhances their ability to cross cellular membranes, a property that has made them particularly attractive for pharmaceutical applications. The sulfur atom within the thiadiazole structure contributes to improved liposolubility, further enhancing the bioavailability of compounds containing this heterocyclic core.

Synthetic approaches to 1,3,4-thiadiazoles have evolved considerably since their initial discovery, with modern methods focusing on efficient cyclization reactions that proceed through various mechanistic pathways. The most commonly employed synthetic strategy involves the cyclization of thiosemicarbazide or substituted thiosemicarbazide derivatives with appropriate electrophilic reagents. The mechanism typically involves the formation of an intermediate thiosemicarbazone, followed by intramolecular cyclization and subsequent oxidation to form the aromatic thiadiazole ring. These synthetic methodologies have been optimized to provide high yields while minimizing the use of toxic reagents and harsh reaction conditions.

Structural Classification of 2-Amino-1,3,4-thiadiazoles

2-Amino-1,3,4-thiadiazoles constitute a specific subclass of thiadiazole derivatives characterized by the presence of an amino group at the 2-position of the heterocyclic ring. This structural modification significantly alters the chemical and biological properties of the parent thiadiazole system, introducing additional sites for hydrogen bonding and potential chemical derivatization. The amino group at the 2-position can exist in various tautomeric forms, which affects the reactivity and biological activity of these compounds. The structural classification of 2-amino-1,3,4-thiadiazoles is typically based on the nature of substituents at the 5-position, which can range from simple alkyl groups to complex aromatic systems.

The general structure of 2-amino-1,3,4-thiadiazoles can be represented by the molecular formula C₂H₃N₃S for the parent compound, with various substituents possible at the 5-position. The chemical behavior of these compounds is largely determined by the electronic properties of the substituents and their interaction with the heterocyclic core. Compounds with electron-donating substituents at the 5-position typically exhibit enhanced nucleophilicity, while electron-withdrawing groups tend to decrease the basicity of the amino group.

The structural diversity within the 2-amino-1,3,4-thiadiazole class is extensive, with substituents ranging from simple aliphatic chains to complex polycyclic aromatic systems. This diversity has enabled researchers to conduct comprehensive structure-activity relationship studies, leading to the identification of key structural features responsible for specific biological activities. The amino group at the 2-position serves as a crucial pharmacophore in many biologically active compounds, capable of forming hydrogen bonds with target proteins and nucleic acids.

| Structural Classification | Substituent Type | Representative Examples | Key Properties |

|---|---|---|---|

| Alkyl-substituted | Simple aliphatic chains | 5-Methyl-1,3,4-thiadiazol-2-amine | Enhanced lipophilicity |

| Aryl-substituted | Aromatic rings | 5-Phenyl-1,3,4-thiadiazol-2-amine | π-π stacking interactions |

| Heteroaryl-substituted | Heterocyclic aromatics | 5-(2-Pyridyl)-1,3,4-thiadiazol-2-amine | Additional hydrogen bonding |

| Branched alkyl-substituted | Complex aliphatic structures | 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine | Increased molecular volume |

Historical Development of this compound Research

The historical development of research into this compound can be traced through the broader evolution of thiadiazole chemistry and the specific interest in amino-substituted derivatives. The initial discovery of the cytostatic properties of 2-amino-1,3,4-thiadiazole by Olsen and colleagues in the 1970s sparked significant interest in this class of compounds, leading to extensive research into their biological activities. This foundational work established the importance of the amino group at the 2-position and set the stage for subsequent investigations into various 5-substituted derivatives.

The development of synthetic methodologies for 2-amino-1,3,4-thiadiazoles has progressed through several distinct phases, beginning with traditional cyclization methods using harsh conditions and toxic reagents. Early synthetic approaches typically required the use of concentrated sulfuric acid or phosphorus oxychloride, which limited their practical application and environmental acceptability. The evolution toward more environmentally friendly synthetic methods has been a driving force in recent research, with the development of microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reaction conditions representing significant advances in the field.

The specific interest in this compound emerged from systematic structure-activity relationship studies aimed at understanding how different substituents at the 5-position influence biological activity. Research has demonstrated that the propylbutyl substituent provides unique steric and electronic properties that can significantly affect the compound's interaction with biological targets. The branched nature of the propylbutyl group introduces conformational flexibility while maintaining sufficient lipophilicity for membrane penetration.

Modern research into this compound has focused on developing efficient synthetic routes that avoid toxic reagents and provide high yields under mild conditions. The development of one-pot synthetic methods using polyphosphate ester as a reagent has represented a significant advancement, allowing for the formation of multiple thiadiazole derivatives efficiently. These methodological improvements have facilitated the preparation of larger quantities of the compound for biological evaluation and mechanistic studies.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends beyond its individual properties to encompass its role as a representative member of a therapeutically important class of compounds. Thiadiazole derivatives have been incorporated into numerous medications, highlighting their relevance and efficacy in pharmaceutical research and development. The versatility of the thiadiazole scaffold has made it an attractive target for medicinal chemists seeking to develop new therapeutic agents with improved efficacy and reduced toxicity.

The compound serves as an excellent model system for studying the relationship between molecular structure and biological activity within the thiadiazole family. Its unique structural features, including the branched alkyl substituent at the 5-position and the amino group at the 2-position, provide researchers with opportunities to investigate how specific structural modifications influence pharmacological properties. This has led to important insights into the design principles for developing new thiadiazole-based drugs.

Research into this compound has contributed significantly to the understanding of structure-activity relationships within the broader class of heterocyclic compounds. Studies have shown that the propylbutyl substituent influences the compound's lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems. These findings have important implications for the rational design of new heterocyclic compounds with optimized pharmacokinetic properties.

The compound's significance is further enhanced by its potential applications in multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The diverse biological activities exhibited by thiadiazole derivatives make them valuable lead compounds for drug discovery programs targeting various diseases. The ability of these compounds to interact with multiple biological targets through different mechanisms provides researchers with flexible platforms for developing new therapeutic agents.

| Research Area | Key Findings | Implications | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Development of environmentally friendly synthetic routes | Reduced environmental impact and improved accessibility | Optimization of reaction conditions and scalability |

| Structure-Activity Relationships | Identification of key structural features for biological activity | Enhanced understanding of molecular mechanisms | Design of more potent and selective derivatives |

| Biological Evaluation | Demonstration of diverse pharmacological activities | Validation of therapeutic potential | Clinical development and mechanism of action studies |

| Mechanistic Studies | Elucidation of molecular targets and pathways | Improved understanding of biological effects | Development of more targeted therapeutic approaches |

Properties

IUPAC Name |

5-heptan-4-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-3-5-7(6-4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVBWBAUTZIGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with an appropriate alkylating agent, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiadiazole ring.

Scientific Research Applications

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine has a range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: It is used in the development of new polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The propylbutyl group influences the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

5-(1-Propylbutyl)-1,3,4-thiadiazole: Lacks the amine group, resulting in different reactivity and applications.

5-(1-Propylbutyl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties.

5-(1-Propylbutyl)-1,3,4-triazole:

Uniqueness

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the thiadiazole ring and the propylbutyl group

Biological Activity

5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. These compounds are known for their potential in various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this specific thiadiazole derivative, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves a one-pot reaction between thiosemicarbazide and suitable carboxylic acids. This method has been optimized to avoid toxic reagents and enhance yield. The structure is confirmed through various spectroscopic methods including NMR and mass spectrometry .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | 18 |

| Escherichia coli | 62.5 µg/mL | 16 |

| Bacillus cereus | 31.25 µg/mL | 17 |

These results suggest that the compound is particularly effective against Staphylococcus aureus and Bacillus cereus, with MIC values lower than those of standard antibiotics like ampicillin .

Anticancer Properties

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HCT116 (Colon cancer) | 3.29 | High |

| MCF-7 (Breast cancer) | 0.28 | Very High |

| A549 (Lung cancer) | 0.52 | High |

The compound has shown promising results in inhibiting cell growth in vitro, with mechanisms involving apoptosis induction and interaction with tubulin .

Anti-inflammatory Effects

Thiadiazole derivatives also possess anti-inflammatory properties. In vivo studies have demonstrated that these compounds can significantly reduce inflammation markers in models of acute inflammation.

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized thiadiazoles against various pathogens. The results indicated that modifications at the C-5 position significantly enhanced antibacterial potency.

- Anticancer Evaluation : Another investigation assessed the cytotoxicity of various thiadiazole derivatives against multiple cancer cell lines using MTT assays. The study highlighted that compounds with specific substituents exhibited superior activity against breast and colon cancers.

Q & A

Q. Key Considerations :

- Optimize reaction temperature (e.g., 363 K for cyclization) and solvent (e.g., ethanol, DMF) .

- Purify via recrystallization (ethanol/acetone) to obtain single crystals for structural validation .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Identify amine protons (δ ~5.5–6.5 ppm) and alkyl chain signals (δ 0.8–1.8 ppm). Discrepancies in peak splitting may arise from conformational flexibility in the propylbutyl group .

- 15N NMR : Resolve tautomeric forms of the thiadiazole ring .

- X-ray Crystallography :

- Use SHELXL for refinement. Key parameters include bond lengths (C–S: ~1.74 Å, N–C: ~1.30 Å) and dihedral angles between the thiadiazole and substituents (e.g., 18.2°–30.3° in analogs) .

- Address disorder in alkyl chains via restraints (e.g., isotropic displacement parameters for C3B–C6B in related structures) .

Data Contradiction Example :

NMR may suggest planar geometry, while X-ray reveals non-planarity due to crystal packing forces. Cross-validate using DFT calculations .

Advanced: How does the 1-Propylbutyl substituent influence the electronic and biological properties of the thiadiazole core?

Answer:

- Electronic Effects :

- The electron-donating alkyl group increases electron density on the thiadiazole ring, altering UV-Vis absorption (e.g., redshift in π→π* transitions) .

- Computational studies (DFT/B3LYP) predict HOMO-LUMO gaps ~4.5–5.0 eV, correlating with reactivity .

- Biological Activity :

- Alkyl chains enhance lipophilicity, improving membrane permeability. For example, 5-(nitrofuran) analogs show antiparasitic activity (95% inhibition of T. cruzi at 6.2 mmol L⁻¹) .

- Structure-activity relationship (SAR) studies require testing against enzyme targets (e.g., JNK inhibitors) via displacement assays .

Q. Experimental Design :

- Compare IC₅₀ values of 5-(1-Propylbutyl) with shorter-chain analogs (e.g., methyl, tert-butyl) to assess chain-length dependency .

Advanced: What challenges arise in resolving crystallographic disorder for flexible alkyl-substituted thiadiazoles?

Answer:

- Disorder in Alkyl Chains :

- The 1-propylbutyl group may adopt multiple conformations, leading to split occupancy in crystal lattices. Apply "rigid bond" and "similar ADP" restraints during SHELXL refinement .

- Hydrogen Bonding :

Case Study :

In 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, two independent molecules (A and B) showed dihedral angle variations (18.2° vs. 30.3°) due to packing effects .

Methodological: How can discrepancies between theoretical (DFT) and experimental (X-ray/NMR) data be reconciled?

Answer:

- DFT vs. X-ray :

- Gas-phase DFT models assume isolated molecules, while X-ray data reflect solid-state packing. Use periodic boundary conditions (PBE functional) for accurate comparisons .

- NMR Chemical Shifts :

- Solvent effects (e.g., DMSO vs. CDCl₃) alter tautomer populations. Apply PCM solvent models in Gaussian/COSMO-RS .

Example :

IR vibration frequencies calculated at B3LYP/6-31G(d) may deviate <5% from experimental values if anharmonic corrections are omitted .

Safety and Handling: What precautions are essential when working with this compound?

Answer:

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .

- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities .

- Toxicity Screening : Conduct Ames tests for mutagenicity, as nitro/thiadiazole hybrids may exhibit genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.